![molecular formula C18H19FN2O5S B465947 Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate CAS No. 356550-85-1](/img/structure/B465947.png)

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate is a chemical compound . It has been used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Synthesis Analysis

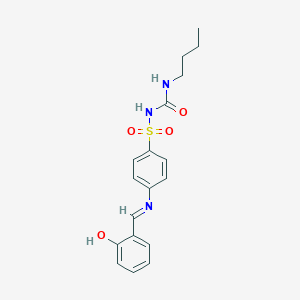

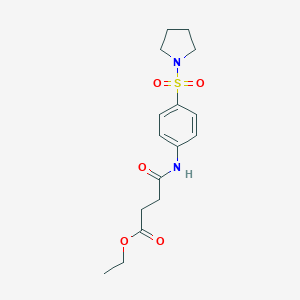

The synthesis of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate involves a series of reactions . It has been synthesized from 1- (4-aminophenyl)-4-benzoyl-5-phenyl- N - (5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1 H -pyrazole-3-carboxamide .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 sulfonamide .Chemical Reactions Analysis

As a reactant, it has been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .Physical And Chemical Properties Analysis

The molecular formula of the compound is C18H19FN2O5S. It has an average mass of 394.417 Da and a monoisotopic mass of 394.099884 Da .Aplicaciones Científicas De Investigación

Inhibition of Toll-Like Receptor 4-Mediated Cytokine Production

This compound, also known as TAK-242, has been found to selectively inhibit Toll-Like Receptor 4-mediated cytokine production . This is achieved through the suppression of intracellular signaling . This makes it a potential therapeutic agent for diseases that involve Toll-Like Receptor 4 in their pathogenesis .

Suppression of Nitric Oxide Production

TAK-242 has been shown to suppress the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes . This suppression occurs in lipopolysaccharide (LPS)-stimulated mouse macrophages, with an IC50 value of 1.8 nM .

Inhibition of Tumor Necrosis Factor-alpha Production

TAK-242 also inhibits the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation . The IC50 value for this inhibition in LPS-stimulated mouse macrophages is 1.9 nM .

Inhibition of Interleukin-6 Production

Interleukin-6 (IL-6) is another cytokine that TAK-242 inhibits . IL-6 is an important mediator of fever and of the acute phase response. The IC50 value for this inhibition in LPS-stimulated mouse macrophages is 1.3 nM .

Potential Therapeutic Agent for Sepsis

Due to its ability to suppress the production of NO and various cytokines, TAK-242 is being considered as a potential therapeutic agent for sepsis . In fact, it is currently undergoing clinical trials for the treatment of sepsis .

Synthesis and Chemical Research

The synthesis of TAK-242 involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . This process, along with phenyl ring substitution and modification of the ester and cyclohexene moieties, has been the subject of chemical research .

Mecanismo De Acción

Target of Action

The primary target of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate, also known as TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . The suppression of these pro-inflammatory mediators can help combat various inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-2-26-18(23)12-11-17(22)20-14-7-9-16(10-8-14)27(24,25)21-15-5-3-13(19)4-6-15/h3-10,21H,2,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFNWXLKMQBOMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B465896.png)

![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)

![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)

![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)

![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)

![3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B465960.png)

![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)

![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)